molecular formula C18H16N2O4 B5876089 2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5876089
M. Wt: 324.3 g/mol
InChI Key: KPHGHVBKOFCERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound that features a phenoxy group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.

    Coupling with Isoindoline-1,3-dione: The phenoxy intermediate is then coupled with isoindoline-1,3-dione under specific reaction conditions, often involving a base such as triethylamine and a solvent like dichloromethane.

    Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the isoindoline-1,3-dione moiety can form hydrogen bonds or participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxoisoindoline-2-yl pivalate: Shares the isoindoline-1,3-dione moiety but differs in the acyl group.

    2,4-dimethylphenoxyacetic acid: Contains the phenoxy group but lacks the isoindoline-1,3-dione moiety.

Uniqueness

2-(2,4-dimethylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of the phenoxy and isoindoline-1,3-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-8-15(12(2)9-11)24-10-16(21)19-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHGHVBKOFCERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.